methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is a synthetic acrylate derivative characterized by a (4-chlorophenyl)sulfonyl group and a (4-ethylphenyl)amino substituent attached to a Z-configured acrylate backbone.
Properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-3-13-4-8-15(9-5-13)20-12-17(18(21)24-2)25(22,23)16-10-6-14(19)7-11-16/h4-12,20H,3H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLIDSLGOWNQLG-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate, with the CAS number 1327174-31-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 379.9 g/mol. The compound features a sulfonyl group attached to a chlorophenyl ring and an ethylphenyl amino group linked through an acrylate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClNO4S |
| Molecular Weight | 379.9 g/mol |
| CAS Number | 1327174-31-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Sulfonyl Intermediate : The sulfonation of 4-chlorophenol with a sulfonyl chloride reagent under basic conditions.
- Amination Reaction : The resulting sulfonyl intermediate reacts with 4-ethylphenylamine in the presence of a catalyst.
- Acrylate Formation : Esterification of the sulfonyl-amino intermediate with methyl acrylate under acidic conditions.
Biological Mechanisms
Research has indicated that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which can have implications for therapeutic applications.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting potential protective effects against oxidative stress.
Case Studies and Experimental Results
- Antibacterial Activity : A study investigated the antibacterial properties of related compounds and found that some derivatives exhibited significant activity compared to standard antibiotics like streptomycin . Although specific data for this compound were not detailed, the structural similarities suggest potential efficacy.
- Enzyme Interaction Studies : Research on related sulfonamide compounds indicates that they can interact with metabolic enzymes, leading to altered metabolic pathways. For example, compounds similar in structure have been shown to inhibit pyruvate transport in mitochondria, impacting energy metabolism .
- Oxidative Stress Studies : Investigations into the antioxidant capacity of structurally related compounds suggest that this compound may also mitigate oxidative damage in cellular models.
Scientific Research Applications
Medicinal Chemistry
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has been investigated for its therapeutic properties, particularly as a potential anti-cancer agent. The sulfonamide group is known for enhancing the bioactivity of compounds, making them more effective against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of sulfonamide derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value lower than that of standard chemotherapeutics. This suggests its potential as a lead compound for developing new cancer therapies .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. The presence of the chlorophenyl and ethylphenyl groups contributes to its effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
Research published in the International Journal of Antimicrobial Agents demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action was linked to disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Enzyme Inhibition Studies
Another area of interest is the compound's potential as an enzyme inhibitor. The sulfonamide moiety is known to interact with various enzymes, particularly carbonic anhydrases and proteases.
Case Study: Inhibition of Carbonic Anhydrase
A study focused on enzyme inhibition found that this compound inhibited carbonic anhydrase with a Ki value indicating strong binding affinity. This property suggests its possible application in treating conditions such as glaucoma and edema .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity.
Data Table: SAR Insights
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The compound’s key structural features are compared to three analogs below:
Key Observations :
- Electron-Withdrawing Groups : The chlorophenylsulfonyl group in the target compound is a stronger electron-withdrawing substituent compared to the ethoxyphenylsulfonyl group in , which may enhance electrophilic reactivity.
- Amino Group Substituents: The 4-ethylphenylamino group introduces steric bulk compared to the smaller 4-methylphenyl group in or the electron-deficient 2,4-difluorophenylamino group in . This could influence binding interactions in biological systems.
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data of Analogs
- Hydrogen Bonding: The bromo-formylphenoxy analog forms intramolecular C–H⋯O bonds stabilizing an S(7) ring motif .
- π-π Stacking : The analog in exhibits π-π interactions (3.984 Å), a feature likely shared by the target compound given its aromatic substituents.
Q & A
Basic Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and intermolecular interactions. For example, crystallographic parameters (e.g., space group P1, unit cell dimensions) should be refined using software like SHELXL, with data collected on a Bruker APEXII CCD diffractometer . Hydrogen bonding (C–H⋯O) and π-π stacking (distance ~3.98 Å) stabilize the crystal lattice, as observed in analogous acrylates . Complement with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups like sulfonyl and acrylate moieties .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Employ a multi-step approach:
Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a Z-configured acrylate intermediate under basic conditions (e.g., pyridine/DCM).
Amination : Introduce the 4-ethylphenylamine via nucleophilic substitution, using catalytic DMAP in THF .
Monitor reaction progress via TLC and HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical stability?
- Methodological Answer : Analyze SCXRD data to identify stabilizing forces:
- Hydrogen bonding : Measure bond lengths (e.g., C–H⋯O = 2.5–3.0 Å) and angles to map S(7) or R2<sup>2</sup>(14) motifs .
- π-π interactions : Calculate centroid-to-centroid distances (e.g., 3.98 Å in related structures) and assess stacking geometry (parallel vs. offset) .
Correlate with thermal stability (TGA/DSC) and solubility profiles to predict shelf-life and formulation behavior .
Q. What computational strategies can predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis and cyclic voltammetry data .
- MD Simulations : Model solvation effects (e.g., in DMSO/water) to predict aggregation behavior or ligand-protein binding .
Q. How can contradictory spectroscopic data for reaction intermediates be resolved?
- Methodological Answer :
- Case Study : If NMR suggests a tautomeric mixture (e.g., enamine vs. imine), use variable-temperature NMR or 2D NOESY to identify dominant conformers .
- X-ray Powder Diffraction (XRPD) : Resolve polymorphic ambiguities by matching experimental patterns with SCXRD-predicted data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
